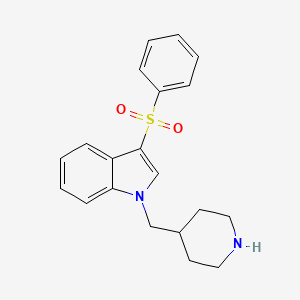
1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole is treated with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Piperidinylmethyl Group: The final step involves the alkylation of the indole nitrogen with a piperidinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinyl)-
- 1H-Indole, 3-(phenylsulfonyl)-1-(4-morpholinylmethyl)-
- 1H-Indole, 3-(phenylsulfonyl)-1-(4-pyrrolidinylmethyl)-
Uniqueness
1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is unique due to the presence of both the phenylsulfonyl and piperidinylmethyl groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
651335-10-3 |
|---|---|
Molecular Formula |
C20H22N2O2S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C20H22N2O2S/c23-25(24,17-6-2-1-3-7-17)20-15-22(14-16-10-12-21-13-11-16)19-9-5-4-8-18(19)20/h1-9,15-16,21H,10-14H2 |
InChI Key |
IIBGXUFBOXSYHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


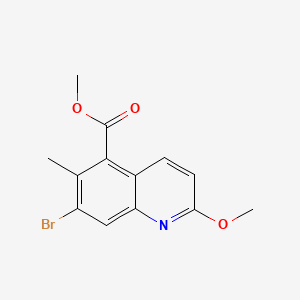
![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)
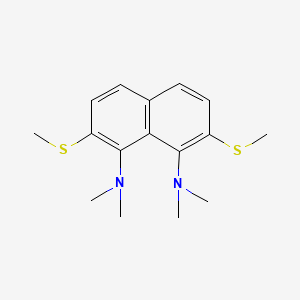
![6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one](/img/structure/B12525375.png)
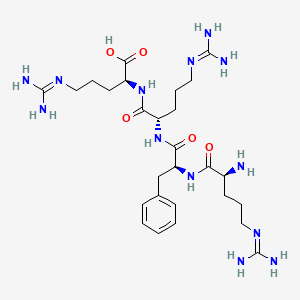

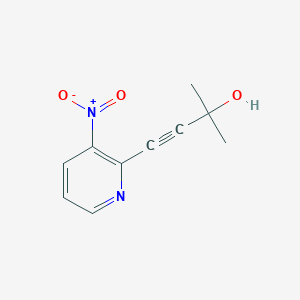
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)

![4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine](/img/structure/B12525431.png)




